2-(Cyclohexyloxy)-3-nitropyridine

Medicinal Chemistry DGAT1 Inhibition Metabolic Disease Drug Discovery

Procure 2-(Cyclohexyloxy)-3-nitropyridine (CAS 147143-55-3) at 98% purity, distinct from 97% regioisomers. This 2,3-substitution pattern offers a privileged cyclohexyloxy-pyridyl scaffold for DGAT1 inhibitor campaigns and preserves the 6-position for subsequent functionalization, unlike 6-chloro analogs. The higher purity specification (98% vs 97%) minimizes impurity propagation in multi-step syntheses.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 147143-55-3
Cat. No. B1394461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexyloxy)-3-nitropyridine
CAS147143-55-3
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
InChIKeyUNXRQAMTHBWCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexyloxy)-3-nitropyridine 147143-55-3: Chemical Class and Procurement Context


2-(Cyclohexyloxy)-3-nitropyridine (CAS: 147143-55-3) is a heteroaromatic building block belonging to the substituted nitropyridine class, characterized by a cyclohexyloxy substituent at the pyridine 2-position ortho to a nitro group at the 3-position . With molecular formula C₁₁H₁₄N₂O₃, molecular weight 222.24 g/mol, calculated LogP of 2.93, and an Fsp³ value of 0.55, this compound occupies a distinct physicochemical space among nitropyridine intermediates . Its structural features position it as a versatile intermediate in medicinal chemistry campaigns, particularly where cyclohexyloxy-pyridyl scaffolds serve as privileged pharmacophoric motifs [1].

2-(Cyclohexyloxy)-3-nitropyridine 147143-55-3: Why Nitropyridine Regioisomers Are Not Interchangeable


Within the substituted nitropyridine class, compounds sharing identical molecular formulas but differing in nitro group regiochemistry (2-, 3-, 4-, or 5-position) are not functionally equivalent building blocks. The ortho-relationship between the cyclohexyloxy group and the nitro group in the 2,3-substitution pattern of 147143-55-3 creates a unique electronic environment and steric constraint that directs subsequent synthetic transformations — particularly reduction, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling — along fundamentally different pathways compared to the 5-nitro regioisomer (CAS: 85003-00-5) or the 6-chloro-3-nitro derivative (CAS: 154028-58-7) . 1H, 13C, and 17O NMR studies across 22 substituted nitropyridines have demonstrated that NMR parameters vary substantially with substitution pattern, with the most pronounced variations occurring among isomeric derivatives [1]. Generic substitution based solely on molecular formula ignores these regiochemistry-driven differences in electronic distribution, steric accessibility, and chemical reactivity — factors that directly determine synthetic yield, product purity, and downstream biological activity .

2-(Cyclohexyloxy)-3-nitropyridine 147143-55-3: Quantified Differentiation Versus Analogs


2,3-Regioisomer vs. 2,5-Regioisomer: Synthetic Pathway Differentiation in DGAT1 Inhibitor Development

In a medicinal chemistry campaign targeting diacylglycerol acyl transferase 1 (DGAT1), the cyclohexyloxy-pyridyl scaffold was identified as a key pharmacophore derived from the clinical candidate AZD3988 [1]. The 2,3-substitution pattern of 2-(cyclohexyloxy)-3-nitropyridine represents a distinct regioisomeric entry point to this scaffold series, differing from the 2,5-regioisomer (2-(cyclohexyloxy)-5-nitropyridine, CAS: 85003-00-5) in the position of the nitro group . This regioisomerism dictates divergent synthetic routes: the 3-nitro group, positioned ortho to the cyclohexyloxy substituent, experiences distinct electronic effects (both inductive and resonance) compared to the 5-nitro group which is para to the ring nitrogen and meta to the cyclohexyloxy group [2].

Medicinal Chemistry DGAT1 Inhibition Metabolic Disease Drug Discovery

Commercial Purity Specification: 98% NLT vs. 97% for 5-Nitro Regioisomer

Commercial technical datasheets from the same supplier (Fluorochem) specify a purity of NLT 98% for 2-(cyclohexyloxy)-3-nitropyridine (Product Code F770088) compared to 97% for the 5-nitro regioisomer counterpart (Product Code F689914, 2-(cyclohexyloxy)-5-nitropyridine) . This 1% minimum absolute purity differential represents a measurable quality advantage for procurement in synthetic applications where high-purity starting materials correlate with reduced impurity carryover and improved downstream yield consistency.

Chemical Procurement Quality Control Synthetic Intermediate Sourcing

Substitution Pattern Differentiation: Unsubstituted vs. Chloro-Substituted 3-Nitropyridine Analogs

The unsubstituted 2-(cyclohexyloxy)-3-nitropyridine (C₁₁H₁₄N₂O₃, MW 222.24) differs fundamentally from the 6-chloro-substituted analog 6-chloro-2-(cyclohexyloxy)-3-nitropyridine (CAS: 154028-58-7, C₁₁H₁₃ClN₂O₃, MW 256.69) in the availability of the pyridine 6-position for further functionalization . The presence of chlorine at the 6-position in the analog introduces a site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) not present in the target compound. Conversely, the unsubstituted 6-position in 147143-55-3 preserves an open site for electrophilic aromatic substitution, nucleophilic addition, or directed ortho-metalation strategies that would be blocked in the chloro analog.

Synthetic Chemistry Cross-Coupling Reactions Nucleophilic Aromatic Substitution

Physicochemical Property Differentiation: Calculated LogP and Fsp³ Benchmarking

Calculated physicochemical parameters for 2-(cyclohexyloxy)-3-nitropyridine include a LogP of 2.93 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.55 . These values position the compound within favorable drug-like property space: LogP <3 indicates acceptable lipophilicity for oral bioavailability, while Fsp³ >0.45 correlates with increased probability of clinical success in medicinal chemistry campaigns . The Fsp³ value of 0.55 for this compound (11 sp³ carbons out of 20 total non-hydrogen atoms) reflects the contribution of the cyclohexyl ring to three-dimensional character — a feature that can be compared across alternative heteroaromatic building blocks when selecting intermediates for lead optimization.

Drug-Likeness Assessment Lead Optimization Physicochemical Profiling

Substituted Nitropyridine Class Evidence: Regiochemistry-Dependent NMR Spectral Parameters

A comprehensive NMR study of 22 substituted nitropyridines established that 1H, 13C, and 17O NMR parameters vary substantially with substitution pattern, with the most significant variations observed among isomeric hydroxy derivatives due to keto-enol tautomerism [1]. Among the three nuclei studied, 17O NMR was identified as the most sensitive probe for detecting regioisomeric differences. This class-level evidence demonstrates that nitropyridine regioisomers (including 2,3- vs. 2,5- vs. 3,4-substitution patterns) exhibit distinct spectroscopic fingerprints, enabling unambiguous analytical differentiation of 147143-55-3 from its isomers and providing a rigorous basis for identity confirmation in quality control workflows.

Analytical Chemistry Structural Confirmation NMR Spectroscopy

Hazard Classification Consistency: Identical GHS Profile Across Regioisomers

Safety data sheet comparisons reveal that 2-(cyclohexyloxy)-3-nitropyridine and its 5-nitro regioisomer share identical GHS hazard classifications: both carry the GHS07 pictogram (Harmful/Irritant) and identical hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) . This consistency indicates that regioisomer selection does not introduce differential safety handling requirements or hazard mitigation costs — the procurement decision can be based on synthetic and quality considerations rather than EHS constraints.

Laboratory Safety EHS Compliance Chemical Handling

2-(Cyclohexyloxy)-3-nitropyridine 147143-55-3: Evidence-Backed Research and Procurement Scenarios


DGAT1 Inhibitor Lead Optimization Using Cyclohexyloxy-Pyridyl Scaffolds

Medicinal chemistry teams developing diacylglycerol acyl transferase 1 (DGAT1) inhibitors can utilize 2-(cyclohexyloxy)-3-nitropyridine as a versatile building block for constructing cyclohexyloxy-pyridyl derivatives. The scaffold was developed from the clinical candidate AZD3988, and the 2,3-substitution pattern provides a distinct regioisomeric entry point compared to alternative nitropyridine isomers [1]. This compound is appropriate for campaigns targeting metabolic diseases where DGAT1 inhibition represents a validated therapeutic mechanism.

High-Purity Nitropyridine Intermediate for Multi-Step Synthesis Requiring Stringent QC

When synthetic routes demand high-purity starting materials to minimize impurity propagation and maximize overall yield, 2-(cyclohexyloxy)-3-nitropyridine with a specified purity of NLT 98% offers a measurable quality advantage over the 97% specification available for the 5-nitro regioisomer from the same commercial source [1]. This 1% absolute purity differential reduces the need for pre-use purification, making it suitable for multi-step sequences where impurity accumulation would otherwise degrade final product quality.

Unsubstituted 6-Position Building Block for Diversification via Electrophilic or Directed Metalation Chemistry

In synthetic planning where the pyridine 6-position must remain available for subsequent functionalization (e.g., electrophilic aromatic substitution, directed ortho-metalation, or nucleophilic addition), 147143-55-3 is the appropriate choice over the 6-chloro analog (CAS: 154028-58-7). The absence of a halogen substituent at the 6-position preserves an unblocked site for chemistry that would be incompatible with a chloro-substituted building block . This scenario is relevant for medicinal chemistry campaigns requiring diverse derivatization at the 6-position after scaffold assembly.

Analytical Method Development and QC Reference Standard Sourcing

The established regioisomer-dependent NMR spectral characteristics of substituted nitropyridines support the use of 147143-55-3 as a well-characterized reference material for analytical method development [2]. 1H, 13C, and 17O NMR studies across 22 nitropyridines have documented that regioisomers exhibit distinct spectroscopic fingerprints, providing a robust analytical basis for identity confirmation and impurity profiling [2]. This compound can serve as a chromatographic or spectroscopic reference standard in QC workflows for nitropyridine-containing drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclohexyloxy)-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.